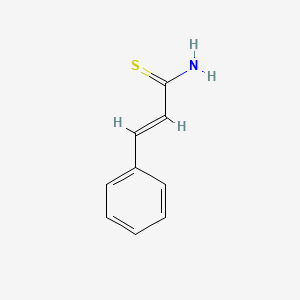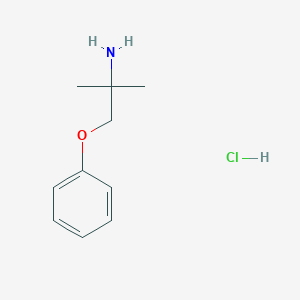
2-Methyl-1-phenoxypropan-2-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-phenoxypropan-2-amine hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is a hydrochloride salt form of 2-methyl-1-phenoxypropan-2-amine, which is a derivative of phenoxypropanamine. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenoxypropan-2-amine hydrochloride typically involves the reaction of 2-methyl-1-phenoxypropan-2-amine with hydrochloric acid. The process can be summarized as follows:
Starting Materials: 2-methyl-1-phenoxypropan-2-amine and hydrochloric acid.
Reaction: The amine is dissolved in an appropriate solvent, such as ethanol or methanol. Hydrochloric acid is then added to the solution.
Conditions: The reaction mixture is stirred at room temperature until the formation of the hydrochloride salt is complete.
Isolation: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization to obtain pure 2-Methyl-1-phenoxypropan-2-amine hydrochloride.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-1-phenoxypropan-2-amine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenoxypropan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Methyl-1-phenoxypropan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenoxypropan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenoxypropan-1-amine hydrochloride: This compound has a similar structure but differs in the position of the amine group.
Phenoxypropanamine derivatives: Other derivatives of phenoxypropanamine share structural similarities and may exhibit comparable properties.
Uniqueness
2-Methyl-1-phenoxypropan-2-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance.
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
2-methyl-1-phenoxypropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,11)8-12-9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H |
InChI Key |
OWNKVLBTCJJPHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



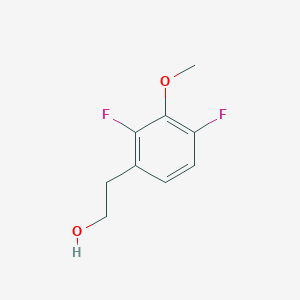
![2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13574907.png)

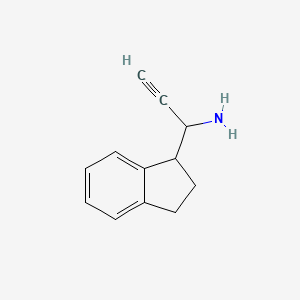
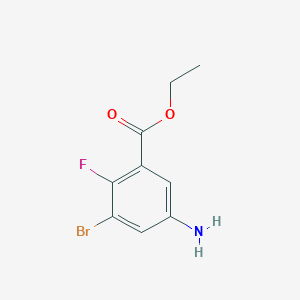
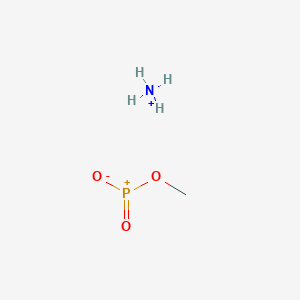
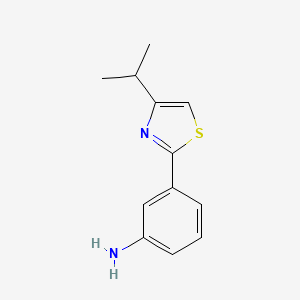
![1,5-Dioxaspiro[2.4]heptan-7-ol](/img/structure/B13574933.png)
![2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13574938.png)
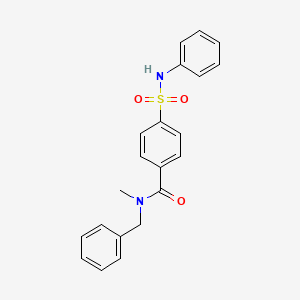
![7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)
![tert-Butyl (7-(hydroxymethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13574984.png)
